molecular formula C9H12F2O3 B8715408 Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Cat. No.: B8715408
M. Wt: 206.19 g/mol
InChI Key: VYLFLRGBHDAMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a chemical compound with a unique structure that includes a cyclobutane ring, a propanoic acid moiety, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method includes the use of ethyl esters as starting materials, which undergo fluorination and subsequent cyclization to form the desired product. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutanepropanoic acid, 3,3-difluoro-beta-oxo-, methyl ester
  • Cyclobutanepropanoic acid, alpha-amino-3,3-difluoro-

Uniqueness

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is unique due to its specific combination of a cyclobutane ring, propanoic acid moiety, and two fluorine atoms This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6H,2-5H2,1H3

InChI Key

VYLFLRGBHDAMOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC(C1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc metal (0.558 g, 10 micron dust, 8.5 mmol) was stirred in THF (2.5 ml) and methane sulphonic acid (0.04 mmol) was added and refluxed at 76° C. for 10 minutes. To this was added 3,3-difluoro-cyclobutanecarbonitrile (500 mg, 4.3 mmol, prepared according to Elend et al. Synth Comm, 2005, 35, 657) and the reaction mixture was heated for a further 10 minutes. Ethyl bromoacetate (0.751 ml, 6.8 mmol) dissolved in THF (0.5 mL) was then injected over a 2 hour period with the aid of a syringe pump and after the addition the mixture was stirred for a further 30 minutes. Aqueous HCl (3 ml of 3 M solution) was added drop-wise at 0° C. and the reaction mixture was then stirred for 17 hours between 0 and 20° C. The reaction mixture was analyzed by MS and TLC which showed the formation of the product and the consumption of the starting material and the reaction was worked up with (2×20 ml) water and (2×20 ml) ethyl acetate, the organic portion was then dried (Na2SO4) and reduced in vacuo. The product was isolated and purified using flash chromatography (AcOEt 7:93 heptane) and 3-(3,3-difluoro-cyclobutyl)-3-oxo-propionic acid ethyl ester (599 mg, 68% yield) was obtained as a colourless liquid. MS (ESI+): 207.1 ([M+H]+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.751 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.558 g
Type
catalyst
Reaction Step Four
Quantity
0.04 mmol
Type
catalyst
Reaction Step Five

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